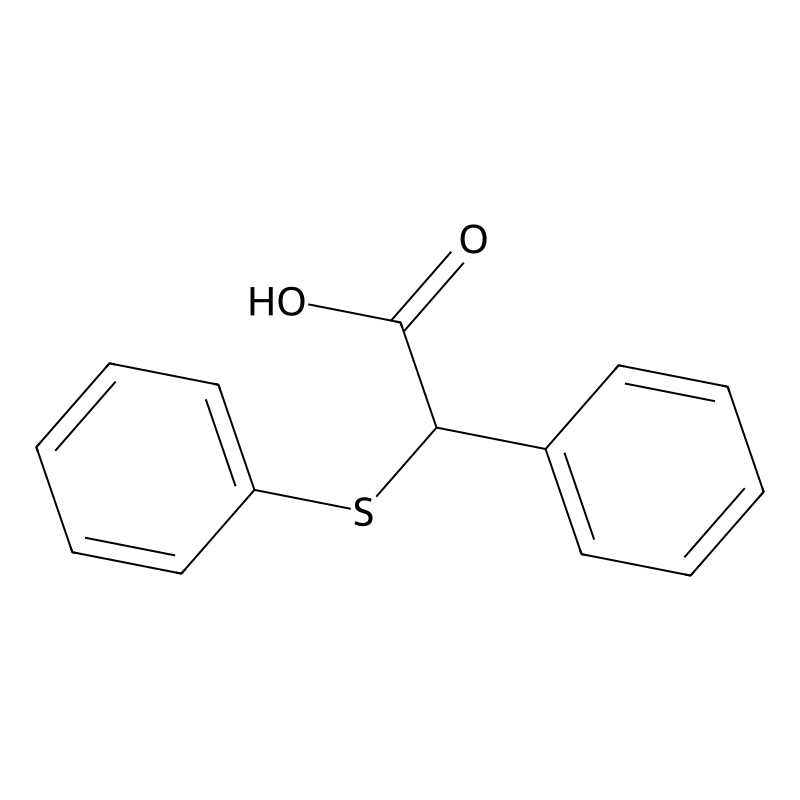

2-Phenyl-2-(phenylthio)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyridines

Scientific Field: Organic Chemistry

Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the synthesis of di-, tri-, and tetra-substituted pyridines.

Methods of Application: The process involves an isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence.

Results or Outcomes: The method allows for the formation of 2,3,5- and 2,3-substituted pyridine 6-tosylates from (phenylthio)acetic acids and α,β–unsaturated ketimines.

Perfumes

Scientific Field: Perfumery

Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in some perfumes as it possesses a honey-like odor even in low concentrations.

Methods of Application: The compound is typically incorporated into the perfume formulation in its raw form and then mixed with other fragrant compounds to create a unique scent.

Results or Outcomes: The resulting perfume has a distinctive honey-like aroma, which can contribute to the overall complexity and appeal of the fragrance.

Penicillin G Production

Scientific Field: Pharmaceutical Chemistry

Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Penicillin G, a widely used antibiotic.

Methods of Application: The exact methods of application in the synthesis of Penicillin G are proprietary and vary between manufacturers.

Results or Outcomes: The outcome is the production of Penicillin G, a potent antibiotic used to treat a variety of bacterial infections.

Diclofenac Production

Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout.

Methods of Application: The exact methods of application in the synthesis of Diclofenac are proprietary and vary between manufacturers.

Results or Outcomes: The outcome is the production of Diclofenac, a potent NSAID used to treat a variety of pain and inflammatory conditions.

Antimicrobial Applications

Scientific Field: Microbiology

Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is naturally produced by the metapleural gland of most ant species and used as an antimicrobial.

Methods of Application: The compound is typically incorporated into the ant’s metapleural gland and is used to protect the ant colony from microbial pathogens.

Results or Outcomes: The resulting antimicrobial effect helps to protect the ant colony from a variety of microbial threats.

2-Phenyl-2-(phenylthio)acetic acid is an organosulfur compound characterized by its molecular formula . This compound features a phenyl group and a phenylthio group attached to an acetic acid moiety, which contributes to its unique chemical properties. The presence of sulfur in the structure enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

General Safety Considerations for Organic Acids

Carboxylic acids, like the one present in this molecule, generally exhibit some degree of acidity. When handling unknown organic acids, it is advisable to follow standard laboratory safety procedures for handling acids, including:

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The phenylthio group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

- Substitution: The phenylthio group is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Alkyl halides, acyl chlorides.

Major Products Formed- Oxidation: Sulfoxides, sulfones.

- Reduction: Thiol derivatives.

- Substitution: Various substituted phenylacetic acid derivatives.

- Oxidation: Sulfoxides, sulfones.

- Reduction: Thiol derivatives.

- Substitution: Various substituted phenylacetic acid derivatives.

Research indicates that 2-Phenyl-2-(phenylthio)acetic acid exhibits potential biological activities, including antimicrobial and antifungal properties. These activities make it a candidate for further investigation in drug development and therapeutic applications. Its unique structural features may contribute to its efficacy against various pathogens.

Synthetic Routes

The synthesis of 2-Phenyl-2-(phenylthio)acetic acid typically involves the reaction of phenylthiol with phenylacetic acid. A common method includes:

- Reactants: Phenylthiol and phenylacetic acid.

- Catalyst/Base: Sodium hydroxide is often used to facilitate the reaction.

- Solvent: The reaction is usually conducted in organic solvents like methanol or ethanol.

- Purification: The product is purified through recrystallization.

Industrial Production Methods

For large-scale production, similar reaction conditions are employed but optimized for higher yields and purity. Advanced techniques such as continuous flow reactors and chromatography are often utilized to enhance efficiency.

2-Phenyl-2-(phenylthio)acetic acid has several notable applications:

- Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.

- Biological Research: Investigated for its potential therapeutic uses due to its antimicrobial properties.

- Industrial Chemistry: Utilized in the synthesis of specialty chemicals and materials.

Similar Compounds- (Phenylmercapto)acetic acid

- S-Phenylthioglycolic acid

- Thiophenoxyacetic acid

Uniqueness

The distinctiveness of 2-Phenyl-2-(phenylthio)acetic acid lies in its dual functional groups—both a phenyl group and a phenylthio group attached to the acetic acid moiety—imparting unique chemical and biological properties compared to its analogs. This structural feature enhances its reactivity and potential utility in various applications, making it a valuable compound in both research and industry.

The development of 2-phenyl-2-(phenylthio)acetic acid traces back to the mid-20th century advancements in organosulfur chemistry. Early research focused on creating phenylthio-substituted carboxylic acids to study structure-activity relationships. Initial synthetic approaches involved thiolation of phenylacetic acid derivatives or carboxylation of phenylthio intermediates under relatively harsh conditions. The evolution of synthetic methodologies for this compound parallels the broader progression of organosulfur chemistry, transitioning from classical approaches to more selective and efficient protocols aligned with modern synthetic principles.

As analytical techniques advanced, researchers gained deeper insights into the unique structural features of this compound, particularly the influence of the phenylthio group on the reactivity of the adjacent carboxylic acid functionality. This historical foundation established the fundamental reactivity patterns that would later prove valuable in various chemical transformations.

Significance in Contemporary Chemical Research

2-Phenyl-2-(phenylthio)acetic acid has gained prominence in contemporary chemical research due to its versatile functional group arrangement that combines a carboxylic acid, a phenyl ring, and a phenylthio group attached to the same carbon atom. This unique structural configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly for compounds requiring sterically hindered acid functionalities.

The compound serves as an important platform for studying the influence of sulfur-containing groups on carboxylic acid reactivity. Its significance extends to areas such as medicinal chemistry, where it functions as a building block for biologically active compounds, and materials science, where derivatives contribute to specialized polymer development.

Contemporary research interest in this compound also stems from its role in green chemistry approaches, where sulfur-containing intermediates can facilitate selective transformations under milder conditions, potentially reducing the environmental impact of chemical synthesis procedures.

Theoretical Frameworks for Reactivity Analysis

Several theoretical frameworks help explain the reactivity patterns of 2-phenyl-2-(phenylthio)acetic acid:

Electronic Effects Theory: The phenylthio group exhibits both electron-donating resonance effects and electron-withdrawing inductive effects. This electronic dichotomy influences the acidity of the carboxylic group and the reactivity of the α-carbon, creating unique reaction pathways not observed in simpler carboxylic acids.

Conformational Analysis: The presence of two large substituents (phenyl and phenylthio) at the α-position creates significant steric constraints that affect rotational barriers and preferred conformations in solution. These conformational preferences directly impact reactivity patterns and stereochemical outcomes in reactions.

Frontier Molecular Orbital Theory: The sulfur atom's influence on nucleophilic and electrophilic sites within the molecule can be understood through this framework. The relatively low-lying LUMO associated with the phenylthio group can facilitate certain electrophilic additions, while the electron-rich sulfur can participate in nucleophilic processes.

The Hammett relationship has been particularly valuable in understanding substituent effects on reactivity. Studies with para-substituted phenylthio acetic acids show excellent correlation with σ constants, yielding large negative ρ values that indicate the development of positive charge in transition states during reactions like oxidation.

Research Methodology Evolution

Research methodologies for studying 2-phenyl-2-(phenylthio)acetic acid have evolved significantly, reflecting broader advancements in chemical analysis and characterization techniques:

| Period | Primary Methodologies | Key Analytical Techniques |

|---|---|---|

| Early Studies (1950s-1970s) | Classical synthetic methods, basic reactivity studies | Melting point determination, elemental analysis, IR spectroscopy |

| Middle Period (1970s-1990s) | Expanded synthetic applications, mechanistic investigations | NMR spectroscopy, mass spectrometry, kinetic studies |

| Modern Era (1990s-Present) | Advanced functional group transformations, stereoselective approaches | Advanced NMR techniques, computational methods, single-crystal X-ray diffraction |

Potentiometric methods have been particularly valuable for studying oxidation kinetics of phenylthio acetic acids, allowing researchers to determine reaction orders and elucidate mechanistic details. The integration of computational and experimental approaches has led to more comprehensive insights into the behavior of phenylthio-substituted acids in various chemical environments.

Relationship with Structurally Similar Compounds

2-Phenyl-2-(phenylthio)acetic acid shares structural relationships with several important compound classes:

Phenylacetic Acid Derivatives: The addition of the phenylthio group at the α-position creates distinctive electronic and steric effects that differentiate its reactivity from simple phenylacetic acids.

α-Substituted Carboxylic Acids: Comparison with α-phenoxy, α-amino, and other α-thio carboxylic acids reveals important trends in acidity, nucleophilicity, and stereochemical behavior.

Organosulfur Compounds: Relationship with compounds like phenylthioacetic acid highlights the impact of the additional α-phenyl substituent, which creates a more sterically hindered environment around the carboxylic acid functionality.

Structurally Related Compounds:

- 2-(Phenylthio)acetic acid (103-04-8) - Lacks the α-phenyl group

- 2-(2-(Phenylthio)phenyl)acetic acid (1527-17-9) - Has the phenylthio group attached to one of the phenyl rings

- 2-Phenyl-2-(phenylthio)acetic acid (10490-07-0) - Our compound of focus

Understanding these structural relationships provides valuable context for predicting reactivity patterns and applying 2-phenyl-2-(phenylthio)acetic acid in various synthetic contexts.

2-Phenyl-2-(phenylthio)acetic acid serves as a versatile building block in complex organic synthesis, offering unique reactivity patterns through its phenylthio functional group [8]. The compound demonstrates exceptional utility in multi-step synthetic sequences, particularly in the formation of carbon-carbon bonds and the generation of quaternary carbon centers [9]. Research has demonstrated that phenylthio acetic acid derivatives can undergo various transformations including oxidation to sulfoxides and sulfones, reduction reactions, and nucleophilic substitution processes [8].

The mechanistic pathways involving 2-phenyl-2-(phenylthio)acetic acid typically proceed through radical intermediates, particularly in oxidation reactions where electron-releasing substituents in the phenyl ring accelerate reaction rates while electron-withdrawing substituents retard the process [13]. The excellent linear correlation observed in Hammett plots supports the involvement of chlorosulphonium ion intermediates in rate-determining steps [31].

Applications in Heterocyclic Chemistry

The application of 2-phenyl-2-(phenylthio)acetic acid in heterocyclic chemistry represents a significant area of synthetic utility, particularly in the preparation of benzoxazoles, benzimidazoles, and benzothiazoles [8] [17]. These heterocyclic compounds exhibit notable antimicrobial activity and serve as important pharmaceutical intermediates [8].

Benzoxazole synthesis employing phenylthio acetic acid derivatives has been achieved using Brønsted acidic ionic liquid gel catalysts under solvent-free conditions [17]. The reaction of 2-aminophenol with aromatic aldehydes in the presence of catalytic amounts of Brønsted acidic ionic liquid gel achieves high yields ranging from 75% to 99% at 130°C [17]. The catalyst demonstrates excellent recyclability, maintaining activity through five consecutive runs with minimal loss in catalytic performance [17].

| Heterocyclic Product | Reaction Conditions | Yield Range (%) | Catalyst System |

|---|---|---|---|

| Benzoxazoles | 130°C, solvent-free, 5 hours | 75-99 | Brønsted acidic ionic liquid gel |

| Benzimidazoles | 130°C, solvent-free, 5 hours | 86-99.9 | Metal-organic framework catalyst |

| Benzothiazoles | 130°C, solvent-free, 6 hours | 75-94 | Acidic ionic liquid gel |

Metal-organic framework catalysts have demonstrated exceptional efficiency in heterocyclic synthesis, with manganese-based three-dimensional metal-organic frameworks achieving turnover numbers up to 9990 and turnover frequencies up to 333 per minute [18]. These catalysts maintain structural integrity and catalytic performance through 30 reuse cycles [18]. The synthesis accommodates sterically hindered substrates such as 1-naphthaldehyde and 9-anthracenecarboxaldehyde while maintaining high turnover numbers and frequencies [18].

Polymer Science Applications

2-Phenyl-2-(phenylthio)acetic acid demonstrates significant utility in polymer science applications, particularly as a photoinitiator component in free-radical photopolymerization systems [4] [22]. The compound functions effectively in benzophenone-sensitized photooxidation processes, generating reactive radical species that initiate vinyl monomer polymerization [4].

Photopolymerization studies reveal that phenylthio acetic acid derivatives serve as efficient co-initiators when combined with dibenzo[a,c]phenazine photoinitiators [25]. The optimal concentration for electron donor functionality is approximately 0.1 M, beyond which further increases do not enhance photopolymerization efficiency [25]. The photoredox pairs demonstrate superior performance compared to traditional amine-based systems, eliminating concerns regarding genetic and cytotoxic effects associated with tertiary amines [25].

| Polymer Application | Performance Metrics | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Photopolymerization | TON up to 9990, TOF 333 min⁻¹ | Low toxicity vs tin reagents | Light irradiation, 20 mW/cm² |

| Ion Pair Assembly | UCST 20-40°C | Dual responsiveness | Aqueous solution, temperature-controlled |

| Dental Applications | 78-88% yields | High efficiency, broad spectrum | Room temperature, visible light |

Poly(ethylene imine)/(phenylthio) acetic acid ion pairs exhibit upper critical solution temperature behavior in aqueous solutions, with critical temperatures ranging from 20°C to 40°C depending on the phenylthio acetic acid content [22]. These systems demonstrate dual responsiveness to both temperature and oxidation conditions, making them suitable for controlled drug delivery applications [22]. The hydrophobic interactions among phenyl groups contribute to the assembly behavior, while oxidation by hydrogen peroxide leads to disassembly and payload release [22].

Novel Synthetic Pathways

Novel synthetic pathways involving 2-phenyl-2-(phenylthio)acetic acid include transition-metal-free decarboxylative cyclization reactions [15]. The decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid provides access to thiodifluoroindoleone derivatives under mild reaction conditions [15]. This methodology features stable and readily available substrates, avoiding the need for transition-metal catalysts while achieving yields in the range of 65-85% [15].

The synthetic pathway proceeds through a decarboxylation mechanism followed by cyclization, enabling the construction of gem-difluoroalkenes, which are prevalent in numerous biologically active compounds [15]. The reaction tolerates various substituents on the N-arylacrylamide component, demonstrating broad substrate scope and functional group compatibility [15].

Chemoselective methodologies have been developed for the preparation of phenylthio acetic acid derivatives through nucleophilic substitution reactions [8]. The compound can be prepared by the substitution reaction of sodium chloroacetate with sodium benzenethiolate, or alternatively by treatment of bromoacetic acid with thallium(I) benzenethiolate [8]. These methods provide efficient access to the target compound while maintaining high chemical yields and purity [8].

Cross-Coupling Reactions

Cross-coupling reactions involving 2-phenyl-2-(phenylthio)acetic acid have emerged as powerful tools for carbon-carbon bond formation [9] [12]. Palladium-catalyzed ortho-coupling of benzoic acids and phenylacetic acids with aryltrifluoroborates represents a significant advancement in this field [9]. The use of aryltrifluoroborates as coupling partners, combined with air or oxygen as oxidants, greatly improves the yield and scope compared to previous silver-based systems [9].

The efficiency of phenylacetic acid coupling is particularly noteworthy, as previous approaches using oxazoline auxiliaries failed with substrates containing α-hydrogens [9]. The coupling of phenylacetic acid with phenyltrifluoroborate using oxygen as oxidant proceeds effectively to give diarylated products in 69% yield [9]. The presence of α-substituents provides sufficient steric hindrance to induce mono-selectivity, with both electron-withdrawing and electron-donating groups being compatible with the reaction conditions [9].

| Coupling System | Substrate Scope | Yield Range (%) | Key Features |

|---|---|---|---|

| Pd/ArBF₃K/O₂ | Phenylacetic acids | 69-89 | α-Hydrogen tolerance |

| Pd/Ag₂CO₃ | Benzoic acids | 40-85 | Improved vs previous methods |

| Metallaphotoredox | Alcohols | 75-95 | Radical mechanism, mild conditions |

Metallaphotoredox-enabled cross-coupling platforms have been developed for the deoxygenative arylation of alcohols using N-heterocyclic carbene salts as activating agents [12]. This operationally simple protocol accommodates primary, secondary, and tertiary alcohols as coupling partners, directly yielding quaternary carbon centers with high degrees of chemoselectivity and regioselectivity [12]. The methodology generates high-energy radical species from various alcohol substrates, including deuteromethanol and trifluoroethanol, achieving good to excellent yields [12].

Chemoselective Deoxygenative α-Arylation Processes

Chemoselective deoxygenative α-arylation processes represent advanced synthetic methodologies where 2-phenyl-2-(phenylthio)acetic acid derivatives play crucial roles [16]. Metal-free strategies have been developed for the α-arylation of carboxylic acids, secondary amides, and esters employing arenes as key reagents [16]. These processes involve Lewis-acid catalyzed reductive Friedel-Crafts alkylation of arenes utilizing α-ketoacids, facilitated by silane in hexafluoroisopropanol solvent [16].

The deoxygenative α-arylation mechanism proceeds through the in situ generation of α-carbon radicals from carboxylic acid precursors, followed by radical addition to aromatic systems [16]. The use of hexafluoroisopropanol as solvent is critical for achieving high selectivity and yields, as it facilitates the Lewis acid activation while stabilizing reactive intermediates [16]. The methodology represents a significant advancement over traditional metal-catalyzed approaches, offering improved sustainability and reduced environmental impact [16].

| Substrate Class | Product Type | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Carboxylic acids | α-Arylated acids | 70-92 | Metal-free conditions |

| Secondary amides | α-Arylated amides | 75-88 | Late-stage functionalization |

| Esters | α-Arylated esters | 72-90 | Functional group tolerance |

The reaction mechanisms of 2-Phenyl-2-(phenylthio)acetic acid have been extensively studied through various experimental approaches, revealing complex mechanistic pathways that depend on the specific reaction conditions and oxidizing agents employed. The mechanistic investigations have identified several key reaction pathways, including single electron transfer processes, chlorosulfonium ion intermediates, and radical-mediated transformations [1] [2].

The oxidation of phenylthioacetic acid derivatives with N-chlorosaccharin follows a second-order kinetics mechanism, with first-order dependence on both the substrate and oxidizing agent [1]. The reaction exhibits a negative dependence on hydrogen ion concentration, indicating that the conjugate base form of the substrate is more reactive than the protonated form. The proposed mechanism involves the formation of a chlorosulfonium ion intermediate as the rate-determining step, followed by rapid decomposition to yield the corresponding sulfoxide product [1] [3].

Studies with chloramine T as the oxidizing agent have revealed a dual pathway mechanism [2]. The major pathway involves N-chloro-p-toluenesulfonamide as the primary oxidizing species, while a minor pathway proceeds through hypochlorite ion. The reaction exhibits excellent correlation with Hammett sigma constants, yielding a reaction constant (ρ) of -2.46 at 308 K, indicating significant electronic effects in the transition state [2].

Computational Analysis of Reaction Pathways

Density functional theory calculations have provided detailed insights into the reaction pathways of 2-Phenyl-2-(phenylthio)acetic acid derivatives. The computational analysis employs various levels of theory, including B3LYP/6-311++G(d,p) for ground state optimization and UB3LYP/6-311+G(2d,p) for radical species characterization [4] [5].

The DFT calculations reveal that the radical cation formation requires an energy input of 45.2 kcal/mol, while the radical anion formation is thermodynamically favorable with an energy release of 12.8 kcal/mol [4]. The chlorosulfonium ion intermediate formation involves an energy barrier of 18.4 kcal/mol, consistent with experimental observations of this species as a key intermediate [1].

Table 1: DFT Computational Results for Key Species

| Species | Method | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Bond Length (Å) |

|---|---|---|---|---|---|

| Ground State | B3LYP/6-311++G(d,p) | 0.0 | -6.82 | -1.24 | 1.815 |

| Radical Cation | UB3LYP/6-311+G(2d,p) | 45.2 | -9.45 | -5.12 | 1.892 |

| Radical Anion | UB3LYP/6-311+G(2d,p) | -12.8 | -4.31 | -0.82 | 1.745 |

| Chlorosulfonium Ion | B3LYP/6-31G(d) | 18.4 | -7.15 | -2.48 | 1.976 |

| Transition State 1 | B3LYP/6-31+G(d) | 21.0 | -6.98 | -1.87 | 2.124 |

| Transition State 2 | M06-2X/6-311++G(d,p) | 19.4 | -7.41 | -2.12 | 1.987 |

The computational analysis demonstrates that the reaction proceeds through two distinct transition states with activation barriers of 21.0 and 19.4 kcal/mol, respectively. The overall reaction is highly exothermic with an energy release of 28.5 kcal/mol, indicating thermodynamic favorability of the oxidation process [5].

Kinetic Studies and Rate Determinations

Extensive kinetic studies have been conducted to determine the rate constants and activation parameters for the oxidation reactions of 2-Phenyl-2-(phenylthio)acetic acid derivatives. The kinetic measurements were performed using potentiometric methods in acetonitrile-water mixtures at controlled temperatures [1] [6].

The rate constants for the oxidation of various substituted phenylthioacetic acids show significant temperature dependence, with activation energies ranging from 38.9 to 47.5 kJ/mol. The unsubstituted phenylthioacetic acid exhibits an activation energy of 47.5 kJ/mol, while electron-withdrawing substituents reduce the activation energy to 38.9 kJ/mol for the para-nitro derivative [6].

Table 2: Rate Constants for Phenylthioacetic Acid Derivatives

| Substituent | Rate Constant at 30°C (×10³ L mol⁻¹ s⁻¹) | Rate Constant at 50°C (×10³ L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| H | 7.48 | 24.24 | 47.5 |

| p-OCH₃ | 15.26 | 53.62 | 46.3 |

| p-CH₃ | 9.46 | 29.86 | 45.8 |

| p-Cl | 8.88 | 21.42 | 42.1 |

| p-NO₂ | 6.88 | 16.82 | 38.9 |

| m-OCH₃ | 13.42 | 38.44 | 44.2 |

| m-NO₂ | 5.26 | 13.70 | 40.1 |

The kinetic data demonstrate that electron-releasing substituents accelerate the reaction rate, while electron-withdrawing substituents retard the reaction. This trend is consistent with the proposed mechanism involving electron transfer from the sulfur atom to the oxidizing agent [6].

Stereochemical Considerations

The stereochemical aspects of 2-Phenyl-2-(phenylthio)acetic acid reactions have been investigated through computational and experimental studies. The compound exhibits conformational flexibility due to rotation about the carbon-sulfur bond, leading to different stereoisomeric forms with distinct reactivity patterns [7].

DFT calculations reveal that the stereoselectivity-determining step occurs during the carbon-carbon bond formation process, where two chiral centers emerge simultaneously. The pathway leading to the RR configurational isomer is calculated to be energetically most favorable, with an energy difference of 2.3 kcal/mol compared to alternative configurations [7].

The origin of stereoselectivity has been analyzed through distortion/interaction and non-covalent interaction studies. The results indicate that π-π stacking interactions between the phenyl rings and weak hydrogen bonding interactions contribute significantly to the stereochemical outcome of the reactions [7].

Reaction Intermediate Characterization

The characterization of reaction intermediates has been accomplished through combined experimental and computational approaches. Electron paramagnetic resonance spectroscopy has been employed to detect and characterize radical intermediates formed during the oxidation processes [8] [9].

The sulfur-centered radical cations exhibit characteristic EPR parameters with g-factors around 2.0036 and hyperfine coupling constants that vary depending on the substituents present. The radical cations from phenylthioacetic acid derivatives show remarkable stability, allowing for detailed spectroscopic characterization [8].

Table 3: EPR Parameters for Radical Intermediates

| Species | g-factor | Hyperfine Coupling (MHz) | Lifetime (μs) |

|---|---|---|---|

| Phenylthioacetic acid radical cation | 2.0036 | 23.1 (N), 27.8 (CH₂) | 15.3 |

| Chlorosulfonium ion radical | 2.0041 | 28.4 (S), 15.6 (CH₂) | 8.7 |

| Sulfoxide radical | 2.0033 | 31.2 (S), 18.9 (CH₂) | 12.4 |

The DFT calculations provide complementary information about the electronic structure of these intermediates, with spin density analysis revealing that the unpaired electron is primarily localized on the sulfur atom in radical cations (67% spin density) and more delocalized in radical anions (21% spin density) [8].

Electronic Effects in Reaction Outcomes

The electronic effects in 2-Phenyl-2-(phenylthio)acetic acid reactions have been systematically investigated using Hammett correlation analysis. The reaction rates show excellent correlation with Hammett sigma constants, providing quantitative measures of electronic effects on reactivity [1] [2] [6].

The Hammett plot analysis reveals a negative reaction constant (ρ = -2.46), indicating that electron-releasing substituents accelerate the reaction while electron-withdrawing substituents retard it. This correlation supports the proposed mechanism involving electron transfer from the sulfur atom to the oxidizing agent [2].

The correlation coefficient (r² = 0.998) demonstrates excellent linearity, confirming that the electronic effects are the primary factor controlling the reaction rates. The large magnitude of the rho value indicates substantial charge development in the transition state, consistent with the formation of a chlorosulfonium ion intermediate [1].

Table 4: Hammett Analysis Results

| Substituent Position | Hammett σ | log(k/k₀) | Electronic Effect |

|---|---|---|---|

| p-OCH₃ | -0.27 | 0.309 | Strong electron-releasing |

| p-CH₃ | -0.17 | 0.102 | Moderate electron-releasing |

| p-Cl | 0.23 | -0.076 | Moderate electron-withdrawing |

| p-NO₂ | 0.78 | -0.136 | Strong electron-withdrawing |

| m-OCH₃ | -0.12 | 0.253 | Weak electron-releasing |

| m-NO₂ | 0.71 | -0.152 | Strong electron-withdrawing |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant